molecular formula C10H9ClF4S B14048802 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene

Cat. No.: B14048802
M. Wt: 272.69 g/mol
InChI Key: FSPLREOBYGGEJZ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the reaction of a benzene derivative with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out at room temperature and then heated to 45°C for 20 hours . The crude product is purified by vacuum distillation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
  • 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene

Comparison: 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both a fluorine atom and a trifluoromethylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that lack one or both of these groups .

Properties

Molecular Formula

C10H9ClF4S

Molecular Weight

272.69 g/mol

IUPAC Name

1-(3-chloropropyl)-3-fluoro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9ClF4S/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2

InChI Key

FSPLREOBYGGEJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)SC(F)(F)F)CCCCl

Origin of Product

United States

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